2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
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Description
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments have been reported to exhibit bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Mode of Action
It’s worth noting that similar compounds have shown inhibition properties against carbonic anhydrase , which is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit cholinestrases and lipoxygenase enzymes , which play crucial roles in neurotransmission and inflammation respectively.
Result of Action
The compound has been reported to exhibit antibacterial activity, with significant bacterial biofilm growth inhibition against Bacillus subtilis and Escherichia coli . This suggests that the compound could potentially be used as an antibacterial agent.
Properties
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-4-7-23-20(25)18-12(2)13(3)29-19(18)22-21(23)28-11-15(24)14-5-6-16-17(10-14)27-9-8-26-16/h4-6,10H,1,7-9,11H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTMKCWIFRRDIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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